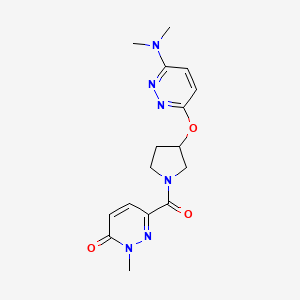![molecular formula C15H12Cl3NO2S B2457300 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034416-86-7](/img/structure/B2457300.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound with multiple chloro and heterocyclic groups. Its structure suggests significant chemical activity and potential for various applications in chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: Synthesis starts with the cyclization of chlorothiophene with a chloropyridine derivative under acidic conditions. The intermediate product is then reacted with 2,4-dichlorophenol in a nucleophilic substitution reaction.
Route 2: Another method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with a chlorinated thienopyridine under catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrially, the process can be scaled up using continuous flow reactors to ensure precise control over reaction temperatures and the addition of reagents, increasing yield and purity.
Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and product formation is common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Oxidative reactions can introduce hydroxyl groups or form sulfoxides and sulfones under controlled conditions using oxidants like m-CPBA or KMnO4.
Reduction: The compound can undergo reduction using agents like LiAlH4 or catalytic hydrogenation to potentially form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions may replace chlorine atoms with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, Pd/C with H2
Substitution: Grignard reagents, Organolithium compounds
Major Products Formed
Oxidation: Hydroxylated derivatives, sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone finds diverse applications due to its unique structure:
Chemistry: Used as an intermediate in synthesizing other complex organic compounds and polymers.
Medicine: Investigated for its potential as a precursor in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Industry: Used in developing advanced materials with specific properties such as corrosion resistance and thermal stability.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, involving various pathways:
Binding to Enzymes: Acts as an inhibitor for specific enzymes, altering metabolic pathways.
Receptor Modulation: May interact with receptors on cell membranes, affecting signaling pathways.
Protein Interactions: Can form complexes with proteins, potentially altering their function and stability.
Comparaison Avec Des Composés Similaires
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone stands out among similar compounds due to:
Uniqueness: The specific arrangement of chlorine atoms and the heterocyclic core provides unique reactivity and biological activity.
Enhanced Stability: The dichlorophenoxy group enhances the compound's chemical and thermal stability compared to its analogs.
Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl derivatives
2,4-dichlorophenoxyacetic acid derivatives
Other chlorinated thienopyridines
That’s a deep dive into the world of this compound. This compound certainly has a rich profile worth exploring. Anything else you want to uncover?
Propriétés
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S/c16-10-1-2-12(11(17)6-10)21-8-15(20)19-4-3-13-9(7-19)5-14(18)22-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBBWNYFATTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)

![N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2457226.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)



![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457236.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)
